Imidodiphosphoric acid
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Overview
Description
Mechanism of Action
Target of Action
Imidodiphosphoric acid primarily targets the process of polymerization and aza-Friedel–Crafts reactions . It acts as a catalyst in these reactions, facilitating the transformation of certain compounds into polymers or enabling the reaction between pyrroles and enamides/imines .
Mode of Action
this compound interacts with its targets by catalyzing their reactions. For instance, it catalyzes the ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL) with benzyl alcohol (BnOH) as the initiator . Similarly, it catalyzes the highly enantioselective aza-Friedel–Crafts reactions between pyrroles and enamides/imines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of δ-valerolactone and ε-caprolactone . The compound facilitates the conversion of these monomers into their respective polymers, poly (δ-valerolactone) (PVL) and poly (ε-caprolactone) (PCL) . In addition, it influences the aza-Friedel–Crafts reactions between pyrroles and enamides/imines .
Result of Action
The action of this compound results in the formation of polymers and the facilitation of aza-Friedel–Crafts reactions . In the case of polymerization, it enables the conversion of δ-VL and ε-CL into PVL and PCL, respectively . For aza-Friedel–Crafts reactions, it allows for the highly enantioselective reaction between pyrroles and enamides/imines .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the ring-opening polymerization it catalyzes occurs in toluene at room temperature
Biochemical Analysis
Biochemical Properties
Imidodiphosphoric acid plays a significant role in biochemical reactions. It has been found to act as a catalyst in the ring-opening polymerization of δ-valerolactone and ε-caprolactone . This suggests that this compound can interact with enzymes, proteins, and other biomolecules, influencing the nature of these interactions.
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a catalyst in polymerization reactions . It influences cell function by facilitating the conversion of δ-valerolactone and ε-caprolactone to poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL), respectively . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a catalyst in polymerization reactions . It facilitates the ring-opening polymerization of δ-valerolactone and ε-caprolactone, indicating potential binding interactions with these biomolecules . This process could involve enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are observed in its role as a catalyst in polymerization reactions . The overall conversions of δ-valerolactone and ε-caprolactone to PVL and PCL were more than 90%, indicating the stability of this compound in these reactions .
Metabolic Pathways
Its role as a catalyst in polymerization reactions suggests that it may interact with enzymes or cofactors involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidodiphosphoric acid typically involves the reaction of dichlorophosphinylphosphorimidic trichloride with amines. This reaction results in the formation of amidodiphosphates rather than the expected amides of this compound . The preparation conditions for dichlorophosphinylphosphorimidic trichloride are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Imidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into lower oxidation states.
Substitution: It participates in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Imidodiphosphoric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phosphoric Acid: Similar in structure but lacks the phosphonic acid group.
Phosphonic Acid: Contains only the phosphonic acid group without the phosphoric acid group.
Adenosine 5′- (β,γ-imido)triphosphate: A related compound used in biochemical studies.
Uniqueness: Imidodiphosphoric acid is unique due to its bifunctional nature, combining both phosphoric and phosphonic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .
Properties
CAS No. |
26039-10-1 |
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Molecular Formula |
HNNa4O6P2 |
Molecular Weight |
264.92 g/mol |
IUPAC Name |
(phosphonoamino)phosphonic acid |
InChI |
InChI=1S/H5NO6P2.4Na/c2-8(3,4)1-9(5,6)7;;;;/h(H5,1,2,3,4,5,6,7);;;;/q;4*+1/p-4 |
InChI Key |
KDZOOFFPQVQSQG-UHFFFAOYSA-J |
SMILES |
N(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
N(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
27590-04-1 | |
Related CAS |
27590-04-1 (Parent) |
Synonyms |
imidodiphosphate imidodiphosphonate imidodiphosphonic acid imidodiphosphonic acid, tetrasodium salt imidodiphosphoric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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